molecular formula C22H40O4 B014103 Ethyl 11,14-Diepoxyeicosanoate CAS No. 355803-78-0

Ethyl 11,14-Diepoxyeicosanoate

Cat. No. B014103
M. Wt: 368.5 g/mol
InChI Key: PEZIQWVKZYIKRH-UHFFFAOYSA-N
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Description

Ethyl 11,14-Diepoxyeicosanoate is a chemical compound potentially significant in the study of polymers, medicinal chemistry, and material science. Its unique structure, featuring epoxy groups, suggests it might play a role in the synthesis of complex molecules or in the modification of materials to impart desirable physical or chemical properties.

Synthesis Analysis

The synthesis of complex epoxy compounds often involves multistep reactions, including epoxidation strategies and the manipulation of molecular precursors with specific functionalities. For example, Yasuda et al. (1998) achieved the asymmetric total synthesis of a complex diene unit featuring epoxy groups, utilizing strategies that might be relevant for synthesizing Ethyl 11,14-Diepoxyeicosanoate (Yasuda, Mitsuaki Ide, Yuka Matsumoto, & Nakata, 1998).

Molecular Structure Analysis

The molecular structure of epoxy compounds can be analyzed using various spectroscopic and crystallographic techniques. For instance, Dorset and Hybl (1972) described the crystal structure of a related compound, which could inform the analysis of Ethyl 11,14-Diepoxyeicosanoate's structure by providing insights into the arrangement of epoxy groups within a molecule (Dorset & Hybl, 1972).

Chemical Reactions and Properties

Epoxy compounds are reactive towards various nucleophiles due to the strained three-membered ring structure of the epoxy group. This reactivity can be harnessed in synthetic chemistry to create a broad range of derivatives. Alves et al. (2009) explored the reactions of an azirine with dienes, highlighting the type of nucleophilic addition reactions that epoxy groups might undergo (Alves, Lemos, Rodríguez-Borges, García‐Mera, & Fortesa, 2009).

Physical Properties Analysis

The physical properties of epoxy compounds like Ethyl 11,14-Diepoxyeicosanoate can significantly vary depending on the molecular structure. Factors such as molecular weight, polarity, and the presence of functional groups influence properties like solubility, melting point, and thermal stability. Research on polymers and copolymers provides insights into how molecular structure affects these properties. Percec and Lee (1992) investigated the mesomorphic behavior of copolymers, which could relate to the phase behavior of Ethyl 11,14-Diepoxyeicosanoate under different conditions (Percec & Lee, 1992).

Chemical Properties Analysis

The chemical properties of Ethyl 11,14-Diepoxyeicosanoate, such as reactivity, stability, and interactions with other molecules, are central to its applications in synthesis and material science. The study of similar compounds can offer valuable information. For instance, Pacheco et al. (2015) described reaction pathways and energetics in the synthesis of renewable materials, which could provide parallels to understanding Ethyl 11,14-Diepoxyeicosanoate's reactivity and potential in green chemistry applications (Pacheco, Labinger, Sessions, & Davis, 2015).

Scientific Research Applications

  • Organic Chemistry and Reactions : Ethyl 2-(diisopropoxyphosphoryl)-2H-azirine-3-carboxylate, a novel azirine-bearing phosphonate, reacts with 1,3-dienes to produce cyclic cycloadducts in moderate yields, indicating a potential application in synthetic organic chemistry (Alves et al., 2009).

  • Toxicological Effects : Diepoxybutane, a compound related to epoxy eicosanoates, is known to be a highly flammable liquid cyclic ether with carcinogenic effects in humans, highlighting the importance of understanding the toxicological properties of similar compounds (Report on carcinogens : carcinogen profiles, 2020).

  • Pharmacological Properties : Ethyl acrylate, another compound with similar properties, metabolizes rapidly and detoxifies at low concentrations, providing insights into how similar compounds might interact biologically (Potter & Tran, 1992).

  • Material Science Applications : Ring-Opening Polymerization of Epoxy End-Terminated Polyethylene Oxide (PEO) leads to cross-linked materials with exceptional swelling behavior, suggesting potential use in drug delivery platforms (Laine et al., 2004).

  • Chemical Binding Studies : Ethyl carbamate binds to mouse liver DNA as an ester to a phosphate group, showing no evidence of alkylation or other binding to purine or pyrimidine bases, indicating specific biochemical interactions (Pound, Franke, & Lawson, 1976).

properties

IUPAC Name

ethyl 10-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O4/c1-3-5-11-14-18-20(25-18)17-21-19(26-21)15-12-9-7-6-8-10-13-16-22(23)24-4-2/h18-21H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZIQWVKZYIKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC2C(O2)CCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400001
Record name Ethyl 11,14-Diepoxyeicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 11,14-Diepoxyeicosanoate

CAS RN

355803-78-0
Record name Ethyl 3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiranedecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355803-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 11,14-Diepoxyeicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Castle, M Sharman, J Gilbert - Journal of the Association of …, 1988 - academic.oup.com
A method for the quantitative determination of epoxidized soybean oil (ESBO) in foods is described. The procedure involves addition of a diepoxidized fatty acid ester internal standard, …
Number of citations: 56 0-academic-oup-com.brum.beds.ac.uk
L Hammarling, H Gustavsson, K Svensson… - Food Additives & …, 1998 - Taylor & Francis
Expoxidized soya bean oil (ESBO) is used as a plasticizer in PVC gaskets in lids for glass jars used for packaging of ready‐cooked baby food. The migration of ESBO from the lids has …
L Castle, A Mayo, J Gilbert - Food Additives & Contaminants, 1990 - Taylor & Francis
Epoxidised soya bean oil (ESBO) is used as a plasticiser and heat stabiliser in a number of food contact materials, in particular in poly(vinyl chloride) (PVC) films and gaskets. The level …

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